2-Methyl-1-propanethiol
Overview
Description
2-Methyl-1-propanethiol, also known as isobutyl mercaptan, is an organosulfur compound with the molecular formula C4H10S. It is a colorless liquid with a strong, unpleasant odor, characteristic of thiols. This compound is used in various industrial applications and is known for its reactivity due to the presence of the thiol group.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-1-propanethiol is L-Cysteine (L-Cys) . L-Cysteine is an essential amino acid that plays a crucial role in protein synthesis, detoxification, and diverse metabolic functions.
Mode of Action
This compound interacts with its target, L-Cys, via a disulfide bond . This interaction forms a complex that is used in the development of brain-targeted drug delivery systems (BTDS) .
Pharmacokinetics
Its solubility in water, alcohol, and diethyl ether suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the formation of BTDS . By forming a complex with L-Cys, it may facilitate the delivery of drugs to the brain, potentially enhancing the efficacy of treatments for various neurological conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility and flammability suggest that it should be stored and handled under controlled conditions to ensure safety . Additionally, its solubility in various solvents may affect its distribution and action in different biological environments.
Biochemical Analysis
Biochemical Properties
2-Methyl-1-propanethiol interacts with various biomolecules in biochemical reactions. For instance, it attaches with L-Cysteine (L-Cys) via a disulfide bond to form brain-targeted drug delivery systems (BTDS) . The nature of these interactions involves the formation of disulfide bonds, which are crucial in maintaining the structural integrity of proteins.
Cellular Effects
It is known to influence cell function through its role in the formation of BTDS . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms a disulfide bond with L-Cys, which is a key component of BTDS . This interaction could potentially influence enzyme activity and cause changes in gene expression.
Metabolic Pathways
This compound is involved in metabolic pathways related to the formation of BTDS . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
Given its role in the formation of BTDS , it may interact with transporters or binding proteins and have effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-propanethiol can be synthesized through several methods. One common method involves the reaction of isobutylene with hydrogen sulfide in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the thiol group.
Industrial Production Methods: In industrial settings, this compound is produced by the hydrothiolation of isobutylene. This process involves the addition of hydrogen sulfide to isobutylene in the presence of a catalyst, such as a metal oxide or a metal sulfide. The reaction is carried out at high temperatures and pressures to achieve high yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides. For example, the oxidation of two molecules of this compound can produce 2,2’-dithiobis(2-methylpropane).
Reduction: The thiol group in this compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Lithium aluminum hydride and other reducing agents can be used to reduce the thiol group.
Nucleophiles: Various nucleophiles, such as halides and amines, can react with the thiol group in substitution reactions.
Major Products:
Disulfides: Formed through oxidation reactions.
Alkanes: Formed through reduction reactions.
Substituted Thiols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-1-propanethiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is used in the study of thiol-based redox biology and as a model compound for studying thiol-disulfide exchange reactions.
Medicine: It is investigated for its potential use in drug delivery systems, particularly in brain-targeted drug delivery due to its ability to form disulfide bonds with carrier molecules.
Industry: It is used as an odorant in natural gas to detect leaks and as an intermediate in the production of other chemicals.
Comparison with Similar Compounds
1-Propanethiol: Similar in structure but lacks the methyl group at the second carbon.
2-Propanethiol: Similar in structure but has the thiol group attached to the second carbon.
1-Butanethiol: Similar in structure but has a longer carbon chain.
Uniqueness: 2-Methyl-1-propanethiol is unique due to the presence of the methyl group at the second carbon, which influences its reactivity and physical properties. This structural feature makes it distinct from other thiols and contributes to its specific applications in various fields.
Properties
IUPAC Name |
2-methylpropane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S/c1-4(2)3-5/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFAOUQQXJIZDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060156 | |
Record name | 1-Propanethiol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with cooked vegetable, mustard-like odour | |
Record name | 2-Methyl-1-propanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Methyl-1-propanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
88.50 °C. @ 760.00 mm Hg | |
Record name | 2-Methyl-1-propanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in oil and alcohol | |
Record name | 2-Methyl-1-propanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.829-0.836 | |
Record name | 2-Methyl-1-propanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
513-44-0 | |
Record name | 2-Methyl-1-propanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=513-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyl mercaptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanethiol, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanethiol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpropane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H070UFP2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Methyl-1-propanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-79 °C | |
Record name | 2-Methyl-1-propanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and key spectroscopic data for 2-Methyl-1-propanethiol?
A1: this compound has the molecular formula C4H10S. Raman spectroscopy studies have been used to characterize its C-S stretching vibrations and analyze its different conformations. [, ]
Q2: How does temperature affect the inclusion of this compound with β-cyclodextrin?
A2: Studies have shown that the inclusion ability of β-cyclodextrin for this compound increases with rising temperatures. This inclusion process is endothermic and entropy-driven, with the destruction of the water shell around the alkyl group contributing to entropy increase. [, ]
Q3: How does the structure of this compound influence its inclusion stability with β-cyclodextrin compared to other mercaptans?
A3: The inclusion stability of β-cyclodextrin with mercaptans is influenced by both the size of the alkyl chain and the degree of branching. Research indicates that for normal mercaptans, inclusion ability increases with carbon chain length. For isomers, increased branching enhances inclusion, with this compound showing higher inclusion stability than its linear counterpart, 1-butanethiol. []
Q4: What is known about the thermodynamic properties of this compound?
A4: Extensive thermodynamic data for this compound, including heat capacity, heat of formation, entropy, and vapor pressure, have been experimentally determined and utilized to calculate its thermodynamic functions. These results align with spectroscopic observations indicating a small energy difference between its rotational isomers. []
Q5: Has this compound been studied in the context of gas-solid interactions?
A5: Yes, gas-solid chromatography was used to determine the second gas-solid virial coefficient (B2s) of this compound on a graphitized carbon black adsorbent. This data, along with that of other sulfur compounds, helped establish a quantitative structure-retention relationship (QSRR) correlating ln B2s with calculated molar refractivity and connectivity indices. This approach can predict retention times and potentially understand gas-solid interactions. []
Q6: How does this compound interact with atomic carbon?
A6: Time-resolved atomic spectroscopy studies have revealed that the reaction of ground-state atomic carbon (C(3PJ)) with this compound is rapid and occurs near the collision rate. This suggests a mechanism involving the insertion of the carbon atom into the S-H bond after initial addition, a process that is energetically favorable. []
Q7: Are there potential applications of this compound in drug delivery systems targeting the brain?
A7: Research suggests that this compound could be used as part of a novel brain drug delivery system. When conjugated to L-cysteine via a disulfide bond, it exhibits high affinity for the cerebrovascular large neutral amino acid transporter (LAT1). This interaction allows for the potential transport of various neuropharmaceuticals across the blood-brain barrier. []
Q8: Has this compound been observed in biological systems?
A8: Yes, this compound is a significant component of the volatile metabolome of the bacterium Clostridioides difficile. It is believed to be generated from cysteine metabolism, potentially through the formation and subsequent breakdown of cystathionine analogs. This compound contributes to the characteristic odor of the bacterium. []
Q9: What are the implications of the alkene-functionalized Keplerate-type structure encapsulating small alkyl thiols?
A9: The ability of the alkene-functionalized Keplerate-type structure to encapsulate small alkyl thiols, including this compound, offers a potential strategy for trapping and stabilizing volatile organic compounds. The hydrophobic cavity of the Keplerate provides a protective environment, reducing the volatility of the encapsulated thiols. []
Q10: What is the significance of the observation of this compound in human breath?
A10: this compound is one of several volatile sulfur compounds detected in elevated amounts in morning breath samples. Its concentration significantly decreases after tooth brushing, suggesting a microbial origin within the oral cavity. Due to its low odor threshold, it is considered a potential contributor to breath odor. []
Q11: What insights do conformational studies provide about this compound and related molecules?
A11: Conformational analysis, often aided by techniques like Fourier transform microwave spectroscopy and quantum chemical calculations, helps determine the preferred shapes and internal motions of molecules. For this compound, these studies provided insights into its various conformations and energy barriers associated with internal rotations. This information is critical for understanding its interactions with other molecules and predicting its behavior in different environments. []
Q12: How can computational chemistry be applied to understand the properties of this compound?
A12: Computational methods play a crucial role in predicting and explaining the behavior of this compound. For example, molecular dynamics simulations using force field parameters like those developed for the TraPPE-UA force field can accurately reproduce experimental properties like vapor-liquid coexistence curves and critical parameters. These simulations are invaluable for understanding the physical behavior of the compound under various conditions. []
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